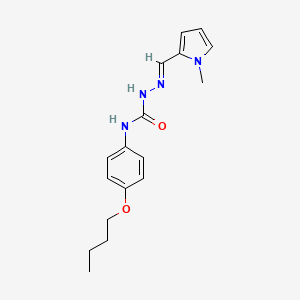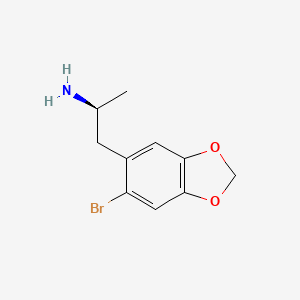
Unn9jjv49N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a brominated derivative of methylenedioxyamphetamine, a class of compounds known for their psychoactive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Unn9jjv49N typically involves the bromination of methylenedioxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Unn9jjv49N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce de-brominated derivatives .
Aplicaciones Científicas De Investigación
Unn9jjv49N has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of Unn9jjv49N involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the modulation of serotonin and dopamine pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylenedioxyamphetamine (MDA): A non-brominated analog with similar psychoactive properties.
2-Bromoamphetamine: A brominated derivative of amphetamine with distinct pharmacological effects.
3,4-Methylenedioxymethamphetamine (MDMA): A related compound with well-known psychoactive effects.
Uniqueness
Unn9jjv49N is unique due to the presence of both the bromine atom and the methylenedioxy group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1336792-45-0 |
|---|---|
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
(2S)-1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4,6H,2,5,12H2,1H3/t6-/m0/s1 |
Clave InChI |
PHCFFGXVMHXBGD-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CC2=C(C=C1Br)OCO2)N |
SMILES canónico |
CC(CC1=CC2=C(C=C1Br)OCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


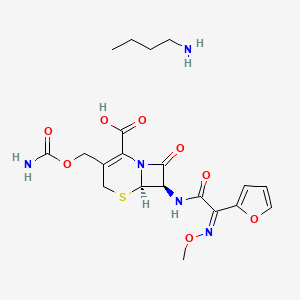
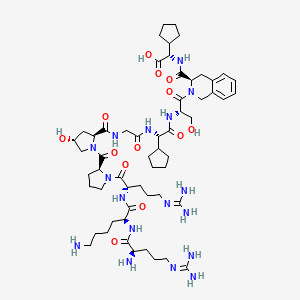


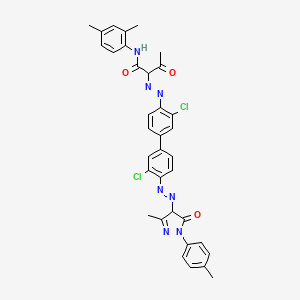
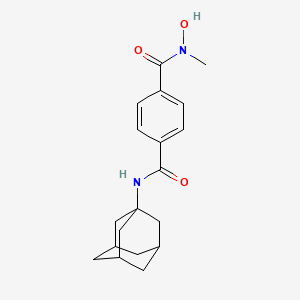
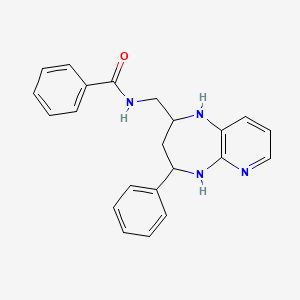
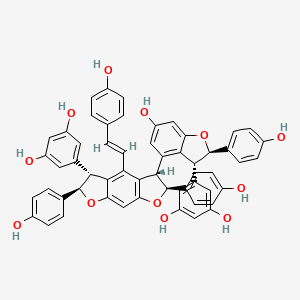
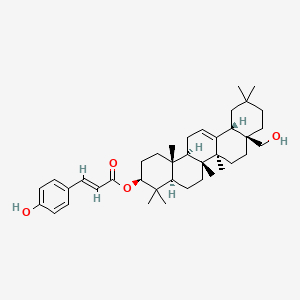

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)

